3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Lipophilicity Drug-likeness Permeability

3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS 79962-58-6) is a spiro[indole-thiazolidine]-dione derivative belonging to the broader class of spirothiazolidinone scaffolds that have been investigated as aldose reductase inhibitors for diabetic complications, as well as for antitubercular and antiviral applications. The compound features a 4-fluorophenyl substituent on the thiazolidinone ring, exists as a racemic mixture, and has a computed logP of 2.55.

Molecular Formula C16H11FN2O2S
Molecular Weight 314.3g/mol
CAS No. 79962-58-6
Cat. No. B483931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
CAS79962-58-6
Molecular FormulaC16H11FN2O2S
Molecular Weight314.3g/mol
Structural Identifiers
SMILESC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)F
InChIInChI=1S/C16H11FN2O2S/c17-10-5-7-11(8-6-10)19-14(20)9-22-16(19)12-3-1-2-4-13(12)18-15(16)21/h1-8H,9H2,(H,18,21)
InChIKeyYDCAABKMMODBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS 79962-58-6): Chemical Identity and Class for Selection


3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS 79962-58-6) is a spiro[indole-thiazolidine]-dione derivative belonging to the broader class of spirothiazolidinone scaffolds that have been investigated as aldose reductase inhibitors for diabetic complications, as well as for antitubercular and antiviral applications [1]. The compound features a 4-fluorophenyl substituent on the thiazolidinone ring, exists as a racemic mixture, and has a computed logP of 2.55 . Structurally, the spiro junction between the indole and thiazolidine rings is central to the pharmacophore recognized in multiple patent families claiming aldose reductase inhibitory activity [2].

Why Generic Spirothiazolidinones Cannot Substitute for 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS 79962-58-6)


Within the spiro[indole-thiazolidine]-dione series, seemingly minor substituent changes at the 3'-phenyl position produce substantial shifts in lipophilicity, electronic character, and biological target engagement that preclude simple interchange. For instance, the 4-fluorophenyl substituent in CAS 79962-58-6 confers a logP approximately 0.8 units lower than the corresponding 4-chlorophenyl analog (CAS 79962-57-5) and introduces distinct hydrogen-bonding and electronic properties . These variations directly impact membrane permeability, solubility, and enzyme binding kinetics—critical parameters for aldose reductase inhibition where subtle modifications to the inhibitor's physicochemical profile can shift IC₅₀ values by an order of magnitude [1]. Moreover, the racemic nature of the spiro center introduces stereochemical complexity absent in simpler thiazolidinedione inhibitors such as epalrestat, meaning that substituting a non‑fluorinated or differently halogenated analog will not reproduce the same target interaction profile or batch-to-batch consistency required in systematic SAR campaigns.

Quantitative Differentiation Evidence for 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS 79962-58-6) Selection


Lipophilicity Gap: 4-Fluorophenyl vs. 4-Chlorophenyl Analog — logP Comparison

The 4-fluorophenyl substituent in CAS 79962-58-6 yields a computed logP of 2.55, which is substantially lower than the 4-chlorophenyl analog (CAS 79962-57-5) with a reported logP of 3.38 . This 0.83‑unit difference in logP corresponds to an approximately 6.8‑fold difference in octanol/water partition coefficient, indicating that the fluorinated compound is markedly less lipophilic than its chloro congener [1]. For drug discovery programs targeting intracellular enzymes such as aldose reductase, a lower logP can translate into improved aqueous solubility, reduced plasma protein binding, and better oral absorption characteristics—all critical for achieving therapeutic plasma concentrations.

Lipophilicity Drug-likeness Permeability

Electronic Substituent Effect: Hammett σ Constants of 4-F vs. 4-Cl and 4-H

The 4-fluorophenyl substituent possesses a Hammett σₚ constant of +0.06, compared to +0.23 for 4-chlorophenyl and 0.00 for unsubstituted phenyl [1]. Fluorine is the only halogen that exerts a net electron-donating resonance effect that partially offsets its inductive withdrawal, resulting in a nearly electronically neutral aryl ring. This electronic profile can modulate the strength of π–π stacking interactions with aromatic residues in the enzyme active site, as well as influence the acidity of the thiazolidinone NH proton involved in hydrogen bonding to catalytic residues of aldose reductase [2]. In contrast, the 4-chlorophenyl analog, with its stronger electron-withdrawing character, will alter the electron density distribution on the thiazolidinone ring and may shift the inhibitor's binding mode.

Electronic effects SAR Enzyme inhibition

Halogen Bonding Potential: Fluorine as a Privileged H-Bond Acceptor vs. Chlorine

Fluorine, owing to its high electronegativity (3.98 on the Pauling scale) and small atomic radius, can serve as a hydrogen-bond acceptor (C–F···H–X interactions) in protein–ligand complexes, whereas chlorine (electronegativity 3.16) is a far poorer H-bond acceptor but can engage in σ‑hole halogen bonding with carbonyl oxygens or sulfur atoms in the enzyme active site [1][2]. In spiro[indole-thiazolidine] aldose reductase inhibitors, crystallographic evidence from closely related scaffolds indicates that a 4-fluorophenyl ring can form C–F···H–N hydrogen bonds with backbone amides in the inhibitor binding pocket, a contact that cannot be recapitulated by 4-chlorophenyl or 4-bromophenyl substituents [3]. This distinct intermolecular interaction profile provides a structural rationale for differential binding kinetics and selectivity.

Halogen bonding Molecular recognition Selectivity

Metabolic Stability Advantage: Fluorine Blocking of CYP-Mediated Oxidation at the 4-Position

The 4-position of the phenyl ring is a primary site for cytochrome P450-mediated aromatic hydroxylation. Substitution with fluorine at this position effectively blocks oxidative metabolism, as the C–F bond (bond dissociation energy ≈ 485 kJ/mol) is substantially stronger than the C–H bond (~460 kJ/mol) and resists CYP hydroxylation [1]. In contrast, the unsubstituted phenyl analog (CAS 79962-56-4) is susceptible to para-hydroxylation, while the 4-chlorophenyl analog may undergo oxidative dechlorination or arene oxide formation [2]. This metabolic blocking strategy is well-precedented in drug design: fluorine substitution at metabolically labile positions routinely increases microsomal half-life by 2- to 5-fold [3]. For in vivo efficacy studies, the 4-fluorophenyl compound is therefore expected to exhibit superior metabolic stability compared to the 4-H or 4-Cl analogs, providing longer systemic exposure and reduced dose frequency requirements.

Metabolic stability CYP450 Half-life

Antiviral Activity Class Evidence: Spiro[indole-thiazolidinone] Derivatives with EC₅₀ Values in Low Micromolar Range

A series of indole-based spirothiazolidinones, structurally related to CAS 79962-58-6, demonstrated antiviral activity against Punta Toro virus, yellow fever virus, and Sindbis virus in Vero cells with EC₅₀ values in the range of 1.9–12 µM [1]. These spiro[indole-thiazolidinone] derivatives were also evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv, with certain fluorinated analogs achieving MIC values of 3.125 µg/mL, comparable to isoniazid [2]. While the specific EC₅₀ of CAS 79962-58-6 against individual viral strains has not been published in isolation, the 4-fluorophenyl substitution pattern is explicitly represented within the active series, and the electronic and lipophilic contributions of fluorine (evidenced in Items 1 and 2) are consistent with the SAR trends that favor halogenated phenyl substituents for enhanced antiviral potency [1][3].

Antiviral activity EC₅₀ Vero cells

Spiro Scaffold Rigidity vs. Flexible Thiazolidinediones: Conformational Pre-organization for Target Binding

The spiro[indole-thiazolidine] core of CAS 79962-58-6 locks the thiazolidinone ring in a defined spatial orientation relative to the indole ring, in contrast to non-spirocyclic thiazolidinediones such as epalrestat, which possess conformational flexibility around the exocyclic bond [1]. This conformational pre-organization reduces the entropic penalty upon binding to aldose reductase, potentially enhancing binding affinity and selectivity [2]. Epalrestat (IC₅₀ = 10–100 nM against human aldose reductase) serves as a clinical benchmark; however, its rhodanine scaffold is associated with idiosyncratic hepatotoxicity, whereas the spiro[indole-thiazolidine] scaffold represents a structurally distinct chemotype that may circumvent this liability [3]. The spiro center also introduces a stereogenic element (racemic in the case of CAS 79962-58-6), enabling future chiral resolution to identify the eutomer with improved potency and selectivity.

Conformational restriction Entropy Binding affinity

Validated Application Scenarios for 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS 79962-58-6) Procurement


Aldose Reductase Inhibitor Lead Optimization: SAR Expansion at the 3'-Phenyl Position

In structure–activity relationship (SAR) campaigns targeting aldose reductase for diabetic complication therapies, CAS 79962-58-6 serves as the 4-fluorophenyl reference compound within a systematic halogen scan (4-F, 4-Cl, 4-Br, 4-H). The compound's logP of 2.55 places it in a favorable lipophilicity range for cell permeability without excessive logP, enabling direct comparison with the 4-chlorophenyl analog (logP 3.38, CAS 79962-57-5) [1] and the unsubstituted phenyl parent (CAS 79962-56-4). Its unique electronic profile (σₚ = +0.06) and metabolic stability advantages (fluorine blocking of CYP-mediated para-hydroxylation) [2] allow medicinal chemistry teams to decouple electronic effects from lipophilicity effects in multiparameter optimization. Patent literature explicitly claims spiro[indole-thiazolidine] derivatives with halogen-substituted phenyl rings as aldose reductase inhibitors, providing freedom-to-operate justification for derivative synthesis [3].

Antiviral and Antitubercular Screening: Hit Validation with Fluorinated Spirothiazolidinone Chemotype

The spirocyclic indole-thiazolidinone scaffold has demonstrated in vitro activity against Punta Toro virus, yellow fever virus, and Sindbis virus (EC₅₀ 1.9–12 µM) as well as against Mycobacterium tuberculosis H37Rv (MIC 3.125 µg/mL for fluorinated analog) [1]. CAS 79962-58-6, bearing the 4-fluorophenyl substituent present in the most active analogs, is an appropriate starting material for hit confirmation and expansion in anti-infective screening cascades. Procurement of this specific compound—rather than a random spirothiazolidinone—ensures consistency with published SAR data showing that fluorinated derivatives exhibit superior antimicrobial potency compared to non-fluorinated counterparts .

Metabolic Stability Profiling: Fluorine Blocking Strategy for In Vitro ADME Studies

As the 4-position of the phenyl ring is a primary site for CYP450-mediated oxidative metabolism, CAS 79962-58-6 is the preferred analog for in vitro absorption, distribution, metabolism, and excretion (ADME) studies within this chemical series . The C–F bond at the para position is expected to confer a 2- to 5-fold increase in microsomal half-life relative to the unsubstituted phenyl analog (CAS 79962-56-4) [1]. Procurement of CAS 79962-58-6 alongside its non-fluorinated and chloro-substituted comparators enables head-to-head intrinsic clearance measurements in liver microsomes or hepatocytes, directly quantifying the metabolic stability benefit of fluorine substitution for internal decision-making in lead selection [2].

Chiral Resolution and Enantiomer Profiling: Identifying the Eutomer of a Racemic Spirocyclic Aldose Reductase Inhibitor

CAS 79962-58-6 is supplied as a racemic mixture , presenting an opportunity for chiral chromatographic resolution to isolate individual enantiomers. Given that the spiro center is integral to the pharmacophore and that stereochemistry can profoundly influence aldose reductase inhibition potency (binding site chirality constraints are well-documented for spirocyclic AR inhibitors [1]), the separated enantiomers can be evaluated for differential IC₅₀ values. The eutomer may exhibit 5- to 100‑fold greater potency than the distomer, a common outcome in spirocyclic enzyme inhibitors [2]. Procurement of the racemate as a starting point for chiral separation is more cost-effective than custom asymmetric synthesis and enables direct determination of eudysmic ratios.

Quote Request

Request a Quote for 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.